Product packaging for quercetin 3-O-alpha-L-fucopyranoside(Cat. No.:)

quercetin 3-O-alpha-L-fucopyranoside

Cat. No.: B1236989
M. Wt: 448.4 g/mol
InChI Key: OXGUCUVFOIWWQJ-XIMSSLRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin 3-O-alpha-L-fucopyranoside is a quercetin O-glycoside that is quercetin attached to a alpha-L-fucopyranosyl moiety at position 3 via a glycosidic linkage. It has a role as a metabolite. It is a monosaccharide derivative, a tetrahydroxyflavone, an alpha-L-fucoside and a quercetin O-glycoside. It derives from an alpha-L-fucose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O11 B1236989 quercetin 3-O-alpha-L-fucopyranoside

Properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15+,17+,18-,21-/m0/s1

InChI Key

OXGUCUVFOIWWQJ-XIMSSLRFSA-N

SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Origin of Product

United States

Overview of Flavonoids and Flavonol Glycosides in Contemporary Phytochemistry

Flavonoids are a large family of polyphenolic compounds characterized by a fifteen-carbon (C6-C3-C6) skeleton, which consists of two benzene (B151609) rings (A and B) joined by a three-carbon heterocyclic pyran ring (C). nih.gov They are categorized into several subclasses based on the oxidation state and substitution pattern of the C ring, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins. nih.govresearchgate.net Flavonols, such as quercetin (B1663063), kaempferol (B1673270), and myricetin, are distinguished by a hydroxyl group at the 3-position and a double bond between the C2 and C3 atoms of the C ring. nih.gov

In plants, flavonoids are most commonly found as glycosides, where the aglycone is attached to a sugar. nih.gov The most abundant forms are O-glycosides, where the sugar is linked via a hydroxyl group, but C-glycosides also occur. nih.gov The sugar moiety, its point of attachment, and the number of sugar units can vary widely, leading to a vast diversity of flavonoid glycosides. researchgate.net This glycosylation is a critical factor in the compound's chemical properties and biological function, affecting its transport and storage within the plant and its subsequent metabolism and activity when consumed. nih.gov

The Distinctive Structural and Biological Context of Quercetin 3 O Alpha L Fucopyranoside Among Quercetin O Glycosides

Quercetin (B1663063) 3-O-alpha-L-fucopyranoside is a quercetin O-glycoside where the aglycone, quercetin, is linked to an alpha-L-fucopyranosyl moiety at the 3-position through a glycosidic bond. nih.govebi.ac.uk The aglycone, quercetin (3,3′,4′,5,7-pentahydroxyflavone), is a well-studied flavonol known for its broad spectrum of biological activities. nih.gov The attached sugar, fucose, is a deoxyhexose, which differentiates it from more commonly occurring hexose (B10828440) sugars like glucose or galactose, or the deoxy sugar rhamnose, found in other quercetin glycosides such as rutin (B1680289) (quercetin 3-O-rutinoside) and quercitrin (B1678633) (quercetin 3-O-rhamnoside). researchgate.netnih.gov

The structural distinction of the alpha-L-fucopyranoside moiety is significant. The nature of the sugar can influence how the molecule interacts with cellular transporters and enzymes. researchgate.net For instance, the absorption and metabolism of quercetin glycosides are highly dependent on the type of sugar attached. nih.govresearchgate.net While some glycosides are absorbed intact, others are first hydrolyzed by intestinal enzymes or gut microbiota to release the quercetin aglycone, which is then absorbed. nih.gov The specific stereochemistry and structure of L-fucose in quercetin 3-O-alpha-L-fucopyranoside could lead to a unique metabolic fate and bioavailability profile compared to its glucose, rhamnose, or arabinose-containing counterparts. mdpi.comnih.gov

Compound NameAglyconeSugar MoietyGlycosidic Linkage PositionMolecular FormulaMolecular Weight (g/mol)
This compoundQuercetinα-L-Fucopyranose3-OC21H20O11448.4
Isoquercitrin (Quercetin 3-O-glucoside)Quercetinβ-D-Glucopyranose3-OC21H20O12464.38
Quercitrin (Quercetin 3-O-rhamnoside)Quercetinα-L-Rhamnopyranose3-OC21H20O11448.38
Avicularin (Quercetin 3-O-arabinofuranoside)Quercetinα-L-Arabinofuranose3-OC20H18O11434.35

Rationale for In Depth Academic Research on Quercetin 3 O Alpha L Fucopyranoside

Discovery and Distribution in Marine Organisms: Focusing on Acanthophora spicifera

The marine environment, particularly red algae, has emerged as a source of unique flavonoids. Spectroscopic analysis of extracts from the red alga Acanthophora spicifera led to the identification of this compound, which was named acanthophorin B. researchgate.net This discovery highlighted marine algae as a significant bioresource for this compound.

Research on Acanthophora spicifera has revealed a diverse profile of flavonoid compounds beyond just this compound. Other flavonoids isolated from this red alga include kaempferol (B1673270) 3-O-α-L-fucopyranoside (acanthophorin A), tiliroside, (-)-catechin, quercetin, and apigenin. researchgate.netnih.gov The co-occurrence of these compounds suggests a complex biosynthetic pathway for flavonoids within this marine organism.

Table 1: Flavonoids Identified in the Marine Alga Acanthophora spicifera

Compound NameClassReference
This compoundFlavonol glycoside researchgate.net
Kaempferol 3-O-alpha-L-fucopyranosideFlavonol glycoside researchgate.net
QuercetinFlavonol researchgate.net
(-)-CatechinFlavanol researchgate.net
TilirosideFlavonol glycoside researchgate.net
ApigeninFlavone nih.gov

Identification and Presence in Terrestrial Plant Species: Instances in Vitis vinifera and Other Botanical Systems

While initially identified in marine life, this compound is also present in various terrestrial plants. The common grapevine, Vitis vinifera, is one notable species documented to contain this fucoside. plantaedb.comwikidata.org Its presence in a plant of such economic and agricultural importance underscores the need for further investigation into its distribution across different cultivars and tissues.

Beyond Vitis vinifera, phytochemical databases indicate that this compound has been identified in several other terrestrial botanical systems. These include species from different plant families, suggesting a wider distribution than previously known.

Table 2: Documented Terrestrial Plant Sources of this compound

Plant SpeciesCommon NameFamilyReference
Vitis viniferaGrapevineVitaceae plantaedb.comwikidata.org
Agrimonia pilosaHairy AgrimonyRosaceae plantaedb.com
Platycladus orientalisChinese ArborvitaeCupressaceae plantaedb.com
Dimocarpus longanLonganSapindaceae plantaedb.com

Advanced Methodologies for Exploring Novel Natural Bioresources of this compound

The identification and isolation of this compound from complex natural matrices rely on a suite of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the separation and quantification of flavonoid glycosides from crude extracts. mdpi.com For structural elucidation, techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Modern extraction methods are employed to efficiently obtain flavonoids from natural sources prior to analysis. These techniques are designed to be faster and more environmentally friendly than traditional methods. They include:

Ultrasound-Assisted Extraction (UAE)

Supercritical Fluid Extraction (SFE)

Microwave-Assisted Extraction (MAE)

Pressurized Liquid Extraction (PLE) researchgate.net

Furthermore, computational tools are increasingly used in natural product research. Methods like molecular docking can be applied to screen natural product libraries, including compounds like this compound, for potential biological activities, guiding further experimental research. researchgate.net

Factors Influencing Accumulation of this compound in Biological Matrices

The concentration of flavonoids, including quercetin glycosides, in an organism is not static. It is influenced by a combination of genetic and environmental factors. While specific research on the accumulation of this compound is limited, general principles of flavonoid biosynthesis provide a framework for understanding the factors at play.

Environmental stressors are known to be significant triggers for flavonoid production in plants. These compounds often play a protective role against various biotic and abiotic challenges. Key influencing factors include:

Light and UV Radiation: Exposure to light, particularly UV-B radiation, is a primary stimulus for the synthesis and accumulation of flavonoids in plant tissues, where they act as a screen to protect against UV damage. researchgate.netpensoft.net

Temperature: Both high and low-temperature stress can modulate the expression of genes involved in the flavonoid biosynthetic pathway, leading to changes in their accumulation. nih.gov

Water Availability: Conditions of drought can lead to increased concentrations of flavonoids as part of the plant's defense mechanism against oxidative stress. nih.gov

Salinity: High salt concentrations in the soil can induce salt stress, which in turn may enhance the production of phenolic compounds, including flavonoids, to mitigate cellular damage.

Nutrient Availability: Deficiencies in certain nutrients, such as nitrogen, can sometimes trigger an increase in the synthesis of secondary metabolites like flavonoids. plantaedb.com

These factors can significantly impact the levels of this compound in both terrestrial plants and marine algae, affecting the viability of these organisms as sources for this specific compound.

General Flavonoid Biosynthesis: Interplay of the Shikimate and Phenylpropanoid Pathways

The journey to synthesizing the core quercetin structure is a well-established route within higher plants, involving two primary metabolic pathways: the shikimate pathway and the phenylpropanoid pathway. sci-hub.senih.gov

The process begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine from central carbon metabolism intermediates. nih.gov Phenylalanine then enters the phenylpropanoid pathway. The first committed step is the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. nih.gov This is followed by hydroxylation by cinnamate-4-hydroxylase (C4H) to produce 4-coumaric acid, which is then activated to its thioester form, 4-coumaroyl-CoA, by 4-coumaroyl-CoA ligase (4CL). nih.govmdpi.com

The flavonoid biosynthesis pathway proper commences when one molecule of 4-coumaroyl-CoA condenses with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS), to form naringenin (B18129) chalcone. mdpi.com This chalcone is subsequently cyclized by chalcone isomerase (CHI) to produce the flavanone (B1672756), (2S)-naringenin. mdpi.com

From naringenin, the pathway branches towards different flavonoid classes. To form quercetin, naringenin is first hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol (B1209521). mdpi.com Dihydrokaempferol is then hydroxylated at the 3'-position of the B-ring by flavonoid 3'-hydroxylase (F3'H) to produce dihydroquercetin (also known as taxifolin). mdpi.com Finally, the introduction of a double bond between C2 and C3 by flavonol synthase (FLS) converts dihydroquercetin into the flavonol quercetin. mdpi.com

Table 1: Key Enzymes in the Biosynthesis of Quercetin Aglycone

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALConverts L-phenylalanine to cinnamic acid.
Cinnamate-4-hydroxylaseC4HHydroxylates cinnamic acid to 4-coumaric acid.
4-Coumaroyl-CoA ligase4CLActivates 4-coumaric acid to 4-coumaroyl-CoA.
Chalcone synthaseCHSCatalyzes the formation of naringenin chalcone.
Chalcone isomeraseCHIIsomerizes naringenin chalcone to (2S)-naringenin.
Flavanone 3-hydroxylaseF3HHydroxylates naringenin to dihydrokaempferol.
Flavonoid 3'-hydroxylaseF3'HHydroxylates dihydrokaempferol to dihydroquercetin.
Flavonol synthaseFLSIntroduces a double bond in dihydroquercetin to form quercetin.

Enzymatic Fucosylation: Specific Fucosyltransferase Activities in Quercetin Glycoside Formation

The final step in the biosynthesis of this compound is the attachment of an L-fucose sugar to the 3-hydroxyl group of the quercetin aglycone. This reaction is catalyzed by a specific type of glycosyltransferase known as a fucosyltransferase. Fucosyltransferases are enzymes that transfer an L-fucose residue from a donor substrate, typically guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), to an acceptor molecule.

While the specific fucosyltransferase responsible for the synthesis of this compound has not been extensively characterized in the literature, the broader family of fucosyltransferases is known to be involved in the glycosylation of a wide variety of secondary metabolites, including flavonoids. These enzymes are part of the larger glycosyltransferase superfamily, which plays a critical role in diversifying natural products. The evolution of fucosyltransferase genes has led to a wide range of enzymes capable of transferring fucose to various acceptors with high specificity.

Elucidation of Biosynthetic Pathways for this compound in Eukaryotic and Prokaryotic Systems

The biosynthesis of flavonoid glycosides, including potential pathways for this compound, has been explored in both eukaryotic and prokaryotic systems through metabolic engineering. While direct synthesis of this specific fucoside is not widely reported, the production of other quercetin glycosides in heterologous hosts provides a blueprint for how it could be achieved.

Eukaryotic Systems: Fungi and yeast have been successfully engineered to produce various quercetin glycosides. For instance, the fungal species Beauveria bassiana has been shown to harbor a versatile glucosyltransferase (BbGT) that can glycosylate quercetin. nih.gov When expressed in Saccharomyces cerevisiae, this enzyme predominantly produces quercetin-3-O-β-D-glucoside. nih.gov This demonstrates the potential of eukaryotic systems to host and express plant-derived or fungal glycosyltransferases for the production of specific flavonoid glycosides. The synthesis of this compound would require the introduction of a suitable fucosyltransferase and a pathway for the synthesis of the activated sugar donor, GDP-L-fucose.

Prokaryotic Systems: The bacterium Escherichia coli is a common host for the biosynthesis of plant natural products. sci-hub.se It has been engineered to produce quercetin aglycone by introducing the necessary plant enzymes from the flavonoid biosynthetic pathway. sci-hub.se Furthermore, by co-expressing specific glycosyltransferases, E. coli can be used to produce various quercetin glycosides. For example, the same BbGT enzyme from Beauveria bassiana, when expressed in E. coli, primarily yields quercetin-7-O-β-D-glucoside, highlighting how the host system can influence the outcome of glycosylation. nih.gov The synthesis of this compound in E. coli would necessitate the co-expression of a quercetin-3-O-fucosyltransferase along with the pathway for quercetin and GDP-L-fucose production. The enzymatic synthesis of quercetin 3-O-β-monoglucopyranoside has also been achieved using a glucosyltransferase from Phytolacca americana expressed in E. coli. nih.gov

Investigating the Role of Glycosyltransferases in Regiospecific Glycosylation of Quercetin

Glycosyltransferases (GTs) are pivotal in determining the final structure and activity of flavonoid glycosides due to their ability to catalyze glycosylation at specific positions on the flavonoid scaffold. Quercetin has multiple hydroxyl groups (at positions 3, 5, 7, 3', and 4') that can be glycosylated, and the regiospecificity of GTs dictates which position is modified.

Research has shown that GTs from different sources exhibit distinct regiospecificities towards quercetin. For example, in Freesia hybrida, two different flavonoid 3-O-glycosyltransferases, Fh3GT1 and Fh3GT2, both act on quercetin but have different substrate preferences and regulatory controls, indicating their divergent roles in flavonoid biosynthesis.

The host organism can also influence the regiospecificity of a given glycosyltransferase. A notable example is the glucosyltransferase (BbGT) from Beauveria bassiana, which produces quercetin-7-O-β-D-glucoside in E. coli but quercetin-3-O-β-D-glucoside in S. cerevisiae. nih.gov This suggests that factors within the cellular environment of the host play a role in directing the glycosylation outcome.

Structural studies and protein engineering efforts have begun to unravel the molecular basis of this regiospecificity. By creating chimeric enzymes or introducing point mutations, scientists have been able to alter the preferred glycosylation site of certain GTs, shifting the product profile from one regioisomer to another. This line of research is crucial for the targeted synthesis of specific glycosides like this compound.

Table 2: Examples of Regiospecific Glycosylation of Quercetin by Different Enzymes

Enzyme/SystemHost Organism (for recombinant)Primary Product(s)Reference
Glucosyltransferase (BbGT)E. coliQuercetin-7-O-β-D-glucoside nih.gov
Glucosyltransferase (BbGT)S. cerevisiaeQuercetin-3-O-β-D-glucoside nih.gov
Glucosyltransferase-3 from Phytolacca americanaE. coliQuercetin 3-O-β-monoglucopyranoside nih.gov
UGT73G1 from Allium cepa (onion)In vitro systemQuercetin-3,4'-O-diglucoside
CsUGT76F1 from Citrus sinensis (sweet orange)In vivo (overexpression)Quercetin 7-O-glucoside, Quercetin 7-O-rhamnoside frontiersin.org, nih.gov

Isolation, Purification, and Advanced Analytical Characterization Methodologies for Research

Optimized Extraction Techniques from Diverse Biological Matrices for Quercetin (B1663063) 3-O-alpha-L-fucopyranoside

The initial and critical step in the study of quercetin 3-O-alpha-L-fucopyranoside involves its efficient extraction from various biological sources, primarily plant tissues. The choice of extraction methodology is paramount to ensure the preservation of the compound's integrity and to maximize its yield. Research into the extraction of flavonoid glycosides, including quercetin derivatives, has led to the optimization of several techniques.

Conventional solvent extraction remains a widely used method, with solvents such as methanol, ethanol, and their aqueous mixtures being favored due to the polar nature of flavonoid glycosides. The selection of the solvent system is often optimized based on the specific plant matrix to achieve the highest extraction efficiency.

To enhance extraction yields and reduce solvent consumption and extraction time, advanced techniques are often employed. Ultrasound-assisted extraction (UAE) utilizes ultrasonic waves to disrupt cell walls, facilitating the release of intracellular compounds into the solvent. This method is recognized for its efficiency at lower temperatures, which helps in preventing the degradation of thermolabile compounds. Another prevalent technique is microwave-assisted extraction (MAE) , which uses microwave energy to heat the solvent and plant matrix, leading to a rapid extraction process.

The optimization of these extraction processes typically involves a systematic evaluation of several parameters, including the type of solvent, solvent-to-solid ratio, extraction temperature, and duration. A design of experiments (DoE) approach is often utilized to identify the optimal conditions that provide the highest yield of this compound.

Extraction TechniquePrincipleCommon SolventsKey Optimization Parameters
Solvent Extraction Dissolving the target compound in a suitable solvent.Methanol, Ethanol, Water, AcetoneSolvent composition, Temperature, Time, Solid-to-solvent ratio
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to enhance cell wall disruption and solvent penetration.Methanol, EthanolUltrasonic power, Frequency, Temperature, Time
Microwave-Assisted Extraction (MAE) Use of microwave energy for rapid heating of the solvent and plant material.Ethanol, MethanolMicrowave power, Temperature, Time, Solvent type

Chromatographic Separation and High-Resolution Purification Strategies

Following extraction, the crude extract contains a complex mixture of phytochemicals, necessitating sophisticated separation and purification techniques to isolate this compound. Chromatographic methods are the cornerstone of this purification process.

Column chromatography is a fundamental technique used for the initial fractionation of the crude extract. Silica (B1680970) gel and Sephadex LH-20 are commonly used stationary phases. Gradient elution, where the polarity of the mobile phase is gradually changed, allows for the separation of compounds with varying polarities. For flavonoid glycosides, mobile phases typically consist of solvent systems like chloroform-methanol or ethyl acetate-methanol-water in varying ratios.

For higher resolution and purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique utilizes high pressure to pass the sample through a column packed with a stationary phase, achieving fine separation of closely related compounds. Reversed-phase columns (e.g., C18) are frequently used, with mobile phases composed of acetonitrile or methanol and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

The fractions collected from these chromatographic steps are typically monitored using analytical techniques like thin-layer chromatography (TLC) or analytical HPLC to track the presence and purity of the target compound.

Chromatographic TechniqueStationary PhaseTypical Mobile Phase SystemPurpose
Column Chromatography Silica Gel, Sephadex LH-20Chloroform-Methanol, Ethyl Acetate-Methanol-WaterInitial fractionation and purification
Preparative HPLC C18Acetonitrile/Methanol and Water with Formic/Acetic AcidHigh-resolution purification to obtain the pure compound

Comprehensive Spectroscopic and Spectrometric Analysis for Structural Elucidation of this compound

Once this compound is isolated in its pure form, its chemical structure is elucidated using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the quercetin aglycone structure, the identity of the sugar moiety as fucose, its pyranose form, the alpha-anomeric configuration, and the point of attachment to the quercetin core at the 3-O position.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides valuable information about the structure, such as the loss of the fucosyl moiety from the quercetin aglycone.

Ultraviolet-Visible (UV-Vis) spectroscopy is also used to provide initial evidence of the flavonoid structure. The UV spectrum of quercetin and its glycosides typically shows two characteristic absorption bands, which are indicative of the benzoyl and cinnamoyl systems of the flavonoid skeleton.

Illustrative Spectroscopic Data for a Quercetin Glycoside Structure: (Note: Specific data for this compound would be obtained from dedicated research on the isolated compound.)

Spectroscopic TechniqueInformation Obtained
¹H NMR Proton chemical shifts and coupling constants, revealing the arrangement of hydrogen atoms.
¹³C NMR Carbon chemical shifts, indicating the carbon framework of the molecule.
2D NMR (COSY, HSQC, HMBC) Connectivity between protons and carbons, confirming the complete molecular structure and glycosidic linkage.
High-Resolution Mass Spectrometry (HRMS) Accurate molecular weight and determination of the elemental formula.
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern, confirming the identity of the aglycone and the sugar moiety.
UV-Vis Spectroscopy Characteristic absorption maxima, suggesting the flavonoid backbone.

Development and Validation of Quantitative Analytical Methods for Research Samples

To accurately determine the concentration of this compound in biological matrices or research samples, robust and validated quantitative analytical methods are essential. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most widely used technique for this purpose.

The development of an HPLC method involves the optimization of several chromatographic parameters, including the choice of the stationary phase (typically a C18 column), the composition of the mobile phase (e.g., a gradient of acetonitrile and water with an acid modifier), the flow rate, and the column temperature. Detection is commonly performed using a Diode Array Detector (DAD) , which allows for the quantification at the wavelength of maximum absorbance for the compound, or a Mass Spectrometer (MS) for higher sensitivity and selectivity, especially in complex matrices.

Once the method is developed, it must be validated according to international guidelines to ensure its reliability. The validation process assesses several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table of HPLC Method Validation Parameters:

Validation ParameterDescription
Linearity Establishes a linear relationship between concentration and response (e.g., R² > 0.999).
Accuracy Measured as the percentage recovery of a known amount of analyte spiked into a sample matrix.
Precision Expressed as the Relative Standard Deviation (RSD) of replicate measurements.
Specificity Demonstrated by the absence of interfering peaks at the retention time of the analyte.
LOD & LOQ Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Chemical Synthesis and Derivatization Strategies of Quercetin 3 O Alpha L Fucopyranoside and Its Analogs

Chemoenzymatic Synthesis Approaches for Quercetin (B1663063) 3-O-alpha-L-fucopyranoside

Chemoenzymatic synthesis leverages the high selectivity of enzymes to overcome the challenges of traditional chemical methods. For quercetin 3-O-alpha-L-fucopyranoside, two primary enzymatic strategies are viable: transglycosylation using α-L-fucosidases and glycosylation using fucosyltransferases.

Transglycosylation with α-L-Fucosidases: Glycoside hydrolases, such as α-L-fucosidases (EC 3.2.1.51) from the GH29 family, normally cleave fucose from glycoconjugates. nih.govwikipedia.org However, under specific conditions with a high concentration of an acceptor molecule, these enzymes can catalyze the reverse reaction, known as transglycosylation. nih.govresearchgate.net In this approach, an activated fucose donor, such as p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), is used to transfer the L-fucose moiety to the 3-OH position of quercetin. researchgate.net While α-L-fucosidases from various sources like porcine liver or Alcaligenes sp. are capable of transglycosylation, a key challenge is controlling the regioselectivity, as the enzyme may form other isomers. researchgate.net Semi-rational engineering of α-L-fucosidases, through methods like loop-targeted random mutagenesis and site-directed mutagenesis, has been explored to improve both the regioselectivity and transglycosylation activity for specific linkages. nih.govresearchgate.net

Fucosyltransferase-Mediated Synthesis: A more specific enzymatic route involves the use of fucosyltransferases. These enzymes transfer L-fucose from a nucleotide-activated sugar donor, guanosine (B1672433) 5'-diphosphate-β-L-fucose (GDP-L-fucose), to an acceptor like quercetin with high regio- and stereospecificity. pnas.orgoup.comnih.gov The primary drawback of this method is the high cost of the GDP-L-fucose donor. pnas.org To address this, chemoenzymatic systems have been developed to produce GDP-L-fucose in situ. One such system utilizes a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), which converts L-fucose into GDP-L-fucose. pnas.orgnih.gov This can be combined in a one-pot reaction with a fucosyltransferase to glycosylate the target acceptor. nih.gov Engineered Escherichia coli strains have also been developed to overproduce GDP-L-fucose for use in synthesis. nih.gov

Table 1: Comparison of Chemoenzymatic Synthesis Approaches

Feature Transglycosylation (α-L-Fucosidase) Fucosyltransferase-Mediated Synthesis
Enzyme Class Glycoside Hydrolase (GH29) nih.gov Glycosyltransferase pnas.org
Fucose Donor Simple activated fucosides (e.g., pNP-Fuc) researchgate.net GDP-L-fucose oup.com
Selectivity Can produce mixtures of regioisomers; may require enzyme engineering for high selectivity. nih.gov Generally high regio- and stereoselectivity. pnas.org
Key Challenge Controlling regioselectivity and minimizing hydrolysis of the product. nih.govresearchgate.net High cost and limited availability of the GDP-L-fucose donor. pnas.org
Mitigation Enzyme engineering; optimization of reaction conditions (e.g., high acceptor concentration). nih.gov In situ enzymatic synthesis of GDP-L-fucose using enzymes like FKP or whole-cell systems. nih.govnih.gov

Total Chemical Synthesis Protocols for the Alpha-L-Fucopyranosyl Moiety and Glycosidic Linkage

Total chemical synthesis offers a powerful alternative to enzymatic methods, providing access to the target molecule through a controlled, stepwise process. The synthesis of this compound requires careful planning regarding protecting group strategy, preparation of the fucosyl donor, and the crucial glycosylation step.

The general synthetic route can be outlined as follows:

Protection of Quercetin: The hydroxyl groups at positions 5, 7, 3', and 4' of the quercetin aglycone must be protected to ensure that glycosylation occurs selectively at the 3-OH position. This is often achieved using protecting groups like benzyl (B1604629) or silyl (B83357) ethers.

Preparation of the Fucosyl Donor: An L-fucose derivative must be prepared with a suitable leaving group at the anomeric (C-1) position. This "glycosyl donor" is activated for the coupling reaction. Common donors include fucosyl halides (e.g., bromide) or fucosyl trichloroacetimidates. The hydroxyl groups on the fucose moiety (at C-2, C-3, and C-4) are themselves protected, often with benzyl ethers or acetyl esters. nih.gov The choice of these protecting groups can influence the stereochemical outcome of the glycosylation. thieme-connect.com

Glycosylation Reaction: The protected quercetin is reacted with the activated fucosyl donor in the presence of a promoter (e.g., silver triflate, TMSOTf) to form the fucosidic linkage. nih.govthieme-connect.com The conditions for this reaction are critical for achieving the desired α-stereochemistry (see section 5.4).

Deprotection: In the final step, all protecting groups are removed from both the quercetin and fucose moieties to yield the final product, this compound.

The formation of the α-L-fucopyranosyl moiety is challenging because it involves creating a 1,2-cis glycosidic bond, which is often disfavored. researchgate.net

Table 2: Outline of Total Chemical Synthesis Protocol

Step Description Key Reagents/Considerations
1. Protection Selective protection of quercetin's 5, 7, 3', and 4'-OH groups. Benzyl bromide (BnBr), t-Butyldimethylsilyl chloride (TBDMSCl).
2. Donor Synthesis Preparation of an activated L-fucose derivative. L-fucose, protecting group reagents (e.g., Ac₂O, BnBr), activating agents (e.g., HBr, CCl₃CN).
3. Glycosylation Coupling of the protected quercetin with the fucosyl donor. Promoters (e.g., TMSOTf, AgOTf), controlled temperature, anhydrous solvent. nih.govthieme-connect.com
4. Deprotection Removal of all protecting groups to yield the final compound. Catalytic hydrogenation (for benzyl groups), fluoride (B91410) source (for silyl groups), basic hydrolysis (for acetyl groups).

Design and Synthesis of Novel this compound Derivatives and Conjugates for Specific Research Applications

Derivatization of the parent this compound molecule is a key strategy to modulate its physicochemical properties (e.g., solubility, bioavailability) and to probe its biological activities. nih.govpan.olsztyn.pl While specific derivatives of this fucoside are not widely reported, established methods for modifying other flavonoid glycosides can be applied. researchgate.netnih.gov

Acylation: Esterification of the free hydroxyl groups on the fucose moiety with various acids (e.g., phenylpropionic acid, salicylic (B10762653) acid) can be achieved through chemical or chemoenzymatic methods. nih.govresearchgate.net This modification can enhance lipophilicity and potentially alter interactions with biological targets. Lipase-catalyzed esterification is a common chemoenzymatic approach. uc.pt

Alkylation/Arylation: The remaining phenolic hydroxyls on the quercetin backbone (if deprotected selectively) or the sugar hydroxyls can be alkylated. Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to introduce novel aryl or prenyl groups onto the flavonoid skeleton, provided a suitable halide derivative is first synthesized. mdpi.com

Conjugation to Other Molecules: For specific applications, the fucoside can be conjugated to other molecules. For instance, creating Schiff base derivatives or introducing moieties like quinoline (B57606) can generate compounds with novel pharmacological profiles, such as enhanced antitumor activity. nih.govnih.gov These modifications are typically aimed at creating lead compounds for drug discovery. frontiersin.orgkfupm.edu.sa

Table 3: Potential Derivatization Strategies and Applications

Derivatization Strategy Target Site(s) Potential Application/Purpose
Acylation Fucose hydroxyls Increase lipophilicity, create prodrugs, structure-activity relationship (SAR) studies. nih.gov
Alkylation Fucose or quercetin hydroxyls Modify solubility and metabolic stability. pan.olsztyn.pl
Suzuki Cross-Coupling Quercetin A or B ring (requires prior halogenation) Introduce diverse aryl groups for SAR studies. mdpi.com
Schiff Base Formation Quercetin backbone (after modification) Generate novel compounds for anticancer screening. nih.govkfupm.edu.sa
Quinoline Conjugation Typically at the 3-OH position (requiring synthesis from a precursor) Enhance antitumor or other pharmacological activities. nih.gov

Stereoselective Glycosylation Methods in this compound Synthesis

Achieving high stereoselectivity for the α-glycosidic linkage is the most critical step in the chemical synthesis of this compound. The formation of 1,2-cis glycosides like α-L-fucoside is inherently difficult because neighboring group participation from a protecting group at the C-2 position typically leads to the 1,2-trans product (β-L-fucoside). Therefore, non-participating protecting groups (e.g., benzyl ethers) are required at the C-2 position. Several advanced strategies have been developed to favor the α-anomer.

Remote Participating Groups: A sophisticated method involves installing a participating protecting group at a more distant position, such as an acyl group (e.g., benzoyl) at C-4 of the fucose donor. This "remote participation" can help shield the β-face of the molecule during the reaction, promoting the desired α-attack by the acceptor nucleophile (quercetin's 3-OH). thieme-connect.com

Influence of Donor Anomeric Configuration: The stereochemistry of the glycosyl donor itself is crucial. It has been demonstrated that using a fucosyl donor that is already in the α-anomeric configuration leads to higher α-selectivity in the final product compared to using a β-anomeric donor. thieme-connect.com This is attributed to different reaction pathways leading to the key glycosylation intermediates.

Promoter and Solvent Systems: The choice of reaction conditions significantly impacts stereoselectivity. The use of specific promoters, such as a combination of N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH) or TMSOTf, can effectively activate thioglycoside donors for α-fucosylation. thieme-connect.com Ethereal solvents like diethyl ether are also known to favor the formation of 1,2-cis glycosidic bonds. frontiersin.org

Table 4: Summary of Stereoselective α-L-Fucosylation Methods

Method Principle Example
Donor Selection Use of a donor with inherent α-directing properties. 1-hydroxy 2,3,4-tri-O-benzyl-L-fucose donor shows high α-selectivity. nih.gov
Remote Group Participation A protecting group at C-4 of the fucose donor directs the incoming acceptor to the α-face. A 4-O-benzoyl group on the fucosyl donor. thieme-connect.com
Anomeric Control Using an α-anomeric glycosyl donor favors retention of the α-configuration. α-thioglycoside donors yield higher α-selectivity than β-anomers. thieme-connect.com
Solvent Effects Ethereal solvents can promote the formation of the α-linkage. Reactions performed in diethyl ether (Et₂O). frontiersin.org
Promoter System Specific combinations of activators drive the reaction towards the desired stereoisomer. N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH or TMSOTf). thieme-connect.com

In Vitro and Preclinical Investigations of Biological Activities and Underlying Molecular Mechanisms

Antioxidant and Free Radical Scavenging Mechanisms of Quercetin (B1663063) 3-O-alpha-L-fucopyranoside

Quercetin and its glycosides are recognized for their potent antioxidant properties. These compounds can neutralize harmful free radicals and reduce oxidative stress, which is implicated in numerous pathological conditions. The specific mechanisms involve direct interaction with reactive species, prevention of cellular damage, and enhancement of the body's own antioxidant defenses.

The antioxidant capacity of quercetin glycosides is strongly linked to their chemical structure. Key structural features, such as the 3',4'-dihydroxy arrangement on the B-ring and the hydroxyl group at the 3-position of the C-ring, are crucial for their ability to scavenge reactive oxygen species (ROS). nih.gov

Studies on structurally related compounds like quercetin 3-O-β-(2″-galloyl)-rhamnopyranoside (QGR) and quercetin 3-O-β-(2″-galloyl)-glucopyranoside (QGG) have demonstrated significant free radical scavenging activity. nih.govresearchgate.net In non-enzymatic assays, both QGR and QGG showed a strong scavenging effect against superoxide (B77818) radicals, comparable to the parent molecule, quercetin, at high concentrations. nih.gov Furthermore, their ability to scavenge 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radicals was found to be slightly greater than that of quercetin and the synthetic antioxidant Butylated hydroxyanisole (BHA). nih.govresearchgate.net The presence of a galloyl moiety appears to enhance these antioxidant activities.

Table 1: Superoxide Radical Scavenging Activity of Quercetin Glycosides
CompoundConcentration (μM)Superoxide Scavenging EffectReference
Quercetin 3-O-β-(2″-galloyl)-rhamnopyranoside (QGR)100Similar to Quercetin nih.gov
Quercetin 3-O-β-(2″-galloyl)-glucopyranoside (QGG)100Similar to Quercetin nih.gov

Oxidative stress can lead to lipid peroxidation, a process that damages cell membranes and contributes to cellular injury. Quercetin glycosides have shown protective effects against this type of damage. For instance, a metabolite, quercetin 3-O-beta-D-glucuronide (Q3GA), has been shown to significantly inhibit lipid peroxidation in liposomal membrane models induced by various agents, including iron ions and peroxyl radicals. nih.gov Although its inhibitory effect was somewhat lower than that of the quercetin aglycone, Q3GA demonstrated a significant affinity for the phospholipid bilayers of the membranes. nih.gov This localization within the membrane allows it to act as an efficient antioxidant, protecting cellular and subcellular structures from peroxidative attacks. nih.gov

Similarly, studies on quercetin‑3‑O‑α‑L‑rhamnopyranoside (Quercitrin) demonstrated its ability to protect human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H2O2)-induced damage. nih.gov This compound inhibited the production of DNA fragments and ROS induced by H2O2, thereby preventing oxidative cellular damage. nih.gov

Anti-Inflammatory Effects and Immunomodulatory Potentials

Chronic inflammation is a key factor in the development of many diseases. Quercetin and its derivatives possess significant anti-inflammatory properties, which are executed through the modulation of various signaling pathways and the suppression of inflammatory molecules.

Quercetin glycosides have been shown to effectively suppress the production of pro-inflammatory cytokines and mediators. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Quercetin 3-O-β-(2″-galloyl)-glucopyranoside (Q32G) demonstrated potent anti-inflammatory activity by reducing the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov

Similarly, Quercetin-3-O-(2″-galloyl)-α-l-rhamnopyranoside (QGR) was found to inhibit the TNF-α-stimulated production of various cytokines and chemokines in human keratinocyte cells. nih.gov This inhibitory action helps to attenuate the inflammatory response triggered by stimuli like TNF-α. nih.govresearchgate.net

Table 2: Inhibition of Pro-Inflammatory Cytokines by Quercetin Glycosides
CompoundCell ModelStimulusInhibited CytokinesReference
Quercetin 3-O-β-(2″-galloyl)-glucopyranoside (Q32G)RAW 264.7 MacrophagesLPSTNF-α, IL-1β, IL-6 researchgate.netnih.gov
Quercetin-3-O-(2″-galloyl)-α-l-rhamnopyranoside (QGR)HaCaT KeratinocytesTNF-αCytokines and Chemokines nih.govresearchgate.net

The anti-inflammatory effects of quercetin glycosides are mediated through the regulation of critical intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory agents. Studies have shown that both QGR and QGG can inhibit the NF-κB signaling pathway, but through a mechanism distinct from quercetin. nih.govresearchgate.net They inhibit the DNA binding activity of the NF-κB complex without affecting the degradation of its inhibitor, IκBα. nih.govresearchgate.net QGR was also shown to attenuate TNF-α-stimulated inflammation by suppressing the activation of the ERK-mediated NF-κB pathway. nih.govresearchgate.net

Furthermore, these compounds regulate the mitogen-activated protein kinase (MAPK) signaling cascade. Quercetin 3-O-β-(2″-galloyl)-glucopyranoside (Q32G) was found to suppress the LPS-induced phosphorylation of MAPK proteins, including p38, ERK, and JNK, in macrophages. researchgate.netnih.gov This compound also decreased the cellular protein levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes involved in the inflammatory process. researchgate.netnih.gov

Table 3: Regulation of Inflammatory Pathways by Quercetin Glycosides
CompoundTarget PathwayMechanism of ActionReference
Quercetin 3-O-β-(2″-galloyl)-rhamnopyranoside (QGR)NF-κB, ERK (MAPK)Inhibits NF-κB DNA binding; Suppresses ERK phosphorylation nih.govresearchgate.netnih.govresearchgate.net
Quercetin 3-O-β-(2″-galloyl)-glucopyranoside (QGG)NF-κBInhibits NF-κB DNA binding nih.govresearchgate.net
Quercetin 3-O-β-(2″-galloyl)-glucopyranoside (Q32G)MAPK (p38, ERK, JNK), COX-2Suppresses phosphorylation of p38, ERK, JNK; Decreases COX-2 protein levels researchgate.netnih.gov

Anti-Cancer Potential in Established Cell Lines and Animal Models (Excluding Human Clinical Data)

Investigations into the specific anti-cancer potential of quercetin 3-O-alpha-L-fucopyranoside are not extensively detailed in current preclinical research. While the aglycone, quercetin, has been widely studied for its effects on cancer cells, the specific actions of the 3-O-alpha-L-fucopyranoside conjugate have not been similarly elucidated.

Modulation of Cell Proliferation and Induction of Apoptosis Signaling (e.g., Bax, Bcl-2, p53, caspases)

There is no specific preclinical data available detailing the direct effects of this compound on key apoptosis signaling molecules such as the pro-apoptotic protein Bax, the anti-apoptotic protein Bcl-2, the tumor suppressor p53, or the executioner caspases.

Interference with Cell Cycle Progression and Metastasis (e.g., MMPs, PI3K/Akt, mTOR)

The molecular mechanisms by which this compound may interfere with cell cycle progression or metastasis have not been specifically reported in preclinical studies. Research has not yet detailed its impact on matrix metalloproteinases (MMPs) or its potential to modulate the critical PI3K/Akt/mTOR signaling pathway.

Regulation of Angiogenesis in Preclinical Research Models

Specific studies on the effect of this compound on angiogenesis in preclinical models are not present in the available scientific literature. Consequently, its role in regulating the formation of new blood vessels in a tumor microenvironment is currently unknown.

Metabolic Regulation and Anti-Diabetic Effects in Preclinical Models

The potential role of this compound in metabolic regulation and its anti-diabetic effects have not been a focus of published preclinical research.

Impact on Glucose Metabolism and Insulin (B600854) Sensitivity (e.g., GLUT4 translocation, G6Pase inhibition)

There is a lack of specific preclinical data on how this compound influences glucose metabolism and insulin sensitivity. Its effects on critical targets such as GLUT4 translocation for glucose uptake or the inhibition of Glucose-6-Phosphatase (G6Pase) in the liver have not been documented.

Activation of AMPK Signaling Pathway and Downstream Metabolic Effects

The interaction between this compound and the AMP-activated protein kinase (AMPK) signaling pathway has not been investigated in preclinical models. Therefore, its potential to activate this key metabolic regulator and influence downstream metabolic effects remains to be determined.

Data Tables

Due to the absence of specific preclinical research on this compound for the outlined topics, data tables summarizing its effects on the specified molecular targets cannot be generated at this time.

Inhibition of Carbohydrate-Hydrolyzing Enzymes (e.g., α-amylase, α-glucosidase)

There is a lack of specific studies investigating the inhibitory effects of this compound on α-amylase and α-glucosidase. Research on other quercetin glycosides suggests that the nature of the sugar moiety can influence the degree of enzyme inhibition. Generally, the quercetin aglycone and some of its derivatives are known to inhibit these enzymes, which are key in carbohydrate digestion. This activity is a focal point for managing postprandial hyperglycemia. However, without direct experimental data, the specific inhibitory potential and mechanism of this compound remain uncharacterized.

Neuroprotective Activities and Associated Molecular Mechanisms

While the neuroprotective effects of quercetin are widely reported, specific investigations into this compound are not available in the current body of research.

Attenuation of Oxidative Stress and Protein Aggregation in Neural Cells

No studies were identified that specifically examine the ability of this compound to mitigate oxidative stress or prevent protein aggregation in neural cells. The parent compound, quercetin, is a potent antioxidant known to protect neuronal cells from oxidative damage and to interfere with the aggregation of proteins like amyloid-beta, which is implicated in neurodegenerative diseases. mdpi.comfrontiersin.org The presence of the fucopyranoside group would alter the molecule's polarity and size, likely affecting its bioavailability, cellular uptake, and interaction with molecular targets, but its precise impact on these neuroprotective mechanisms has not been documented.

Modulation of Neuroinflammatory Processes and Neuronal Viability

There is no direct evidence from preclinical studies on the role of this compound in modulating neuroinflammation or enhancing neuronal viability. Quercetin itself is known to exert anti-inflammatory effects in the brain by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines, thereby protecting neurons from inflammatory damage. nih.gov Whether the 3-O-alpha-L-fucopyranoside conjugate shares these properties or possesses unique activities is a subject for future investigation.

Wound Healing and Tissue Regeneration Properties in Preclinical Investigations

Specific preclinical data on the wound healing and tissue regeneration properties of this compound are not found in the existing literature.

Promotion of Cellular Proliferation and Extracellular Matrix Synthesis

No research has been published detailing the effects of this compound on the proliferation of cells such as fibroblasts or keratinocytes, or on the synthesis of extracellular matrix components like collagen, which are critical for wound repair. Studies on quercetin and some of its other derivatives have shown positive effects in these areas, contributing to accelerated wound closure. nih.govnih.gov However, these findings cannot be directly extrapolated to the fucopyranoside form.

Regulation of Growth Factors (e.g., VEGF, TGF-β1) and Cytokines in Wound Microenvironment

The effect of this compound on the expression and regulation of key growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta 1 (TGF-β1), or on the cytokine profile within the wound microenvironment has not been studied. The parent flavonoid, quercetin, has been shown to modulate these signaling molecules to promote angiogenesis and tissue remodeling during the healing process. nih.govmdpi.com The specific contribution of the 3-O-alpha-L-fucopyranoside moiety to these activities is currently unknown.

Advanced Research Strategies and Methodological Considerations

Enhanced Bioavailability and Targeted Delivery Research (Excluding Dosage/Administration)

The primary limitation for the systemic action of many flavonoids, including quercetin (B1663063), is their low bioavailability, stemming from poor water solubility and extensive first-pass metabolism. mdpi.comnih.govmdpi.com Although glycosylated forms like Quercetin 3-O-alpha-L-fucopyranoside exhibit increased hydrophilicity compared to the quercetin aglycone, advanced delivery systems are still a key area of research to maximize therapeutic potential. mdpi.com

Nanotechnology offers promising solutions to enhance the delivery of quercetin and its derivatives by improving solubility, stability, and enabling targeted release. nih.gov Research has focused on various nanoformulations for quercetin, which could be adapted for its fucopyranoside derivative. These systems are designed to improve the absorption, distribution, metabolism, and excretion (ADME) profile of the encapsulated compound. nih.gov

Lipid-based nanocarriers, such as liposomes and nanostructured lipid carriers, are widely explored to improve oral absorption and target specific tissues. mdpi.com For instance, liposomal formulations have been shown to increase the circulation time of quercetin in plasma. mdpi.com Polymeric micelles, another nano-platform, have demonstrated the ability to improve quercetin's bioavailability. nih.gov Researchers have developed mixed micelles with a mean particle size of around 22 nm, which showed enhanced delivery potential. nih.gov Other nano-systems investigated for quercetin delivery include solid-lipid nanoparticles, magnetic nanoparticles for targeted delivery, and silica (B1680970) nanoparticles. mdpi.commdpi.com These technologies protect the compound from degradation and can be engineered to release their payload at specific sites, a significant advantage for preclinical research models. nih.govnih.gov

Table 1: Examples of Nanotechnology-Based Delivery Systems for Quercetin
Nanocarrier TypeComposition ExampleKey Research FindingReference
Mixed MicellesPluronic P123 and Pluronic F88Improved the bioavailability of quercetin. nih.gov
LiposomesEgg phosphatidylcholine, cholesterolUsed for brain applications in rats to enhance delivery. mdpi.com
Magnetic NanoparticlesFe3O4 core with PLGA shellDemonstrated controlled release and anti-cancer activity in a human lung carcinoma cell line (A549) with no toxicity in mice. mdpi.com
Multilayered LiposomesL-α-phosphatidylcholine, chitosan-oligosaccharidesImproved stability and enhanced penetration for transdermal delivery. mdpi.comnih.gov

Beyond systemic delivery, ensuring efficient uptake into target cells and achieving sufficient intracellular concentrations are critical for mechanistic studies. Research on Quercetin-3-O-α-L-rhamnopyranoside (quercitrin), a close structural analogue to the fucopyranoside derivative, demonstrates direct cellular effects. In one study, it protected human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide-induced damage. nih.gov This suggests that the glycoside itself can be taken up by cells and exert biological activity. nih.gov

For quercetin and its glycosides in general, absorption is a complex process. The aglycone is typically absorbed via passive diffusion, while glycosides can be mediated by transporters like the sodium-glucose cotransporter-1 (SGLT1). mdpi.com Once inside the cell or during intestinal transit, glycosides may be hydrolyzed to the aglycone. Nanoparticulate carriers are a key strategy for improving cellular uptake, as they can exploit endocytic pathways to enter cells, thereby increasing the intracellular payload and protecting the compound from efflux pumps. nih.gov

Preclinical Metabolomics and Pharmacokinetic Studies (Excluding Human Data)

Pharmacokinetic (PK) and metabolomic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion of a compound. While specific PK data for this compound is not extensively documented, studies on quercetin and its other glycosides in rats provide significant insights.

Upon oral administration in rats, quercetin undergoes extensive metabolism. researchgate.net A comparative study between quercetin and its metabolite, Quercetin 3-O-β-glucuronide (Q3G), found that Q3G was the predominant form detected in rat plasma, with an area under the curve (AUC) approximately 18-fold higher than that of the parent quercetin. nih.gov This indicates that after absorption, quercetin is rapidly conjugated. The plasma concentration-time curves for both quercetin and Q3G showed two peaks, suggesting enterohepatic recirculation. nih.gov Intravenous administration of Q3G showed extensive tissue distribution, particularly in the kidney and liver. nih.gov

Metabolomics, the large-scale study of small molecules, has been used to investigate the effects of quercetin in preclinical models of nonalcoholic fatty liver disease (NAFLD). nih.govresearchgate.net These studies in rats revealed that quercetin could regulate metabolites related to fatty acids, inflammation, and oxidative stress, such as arachidonic acid and 2-hydroxybutyric acid. nih.govresearchgate.net Such untargeted analyses help build a comprehensive picture of the metabolic pathways modulated by the compound.

Table 2: Selected Preclinical Pharmacokinetic Parameters for Quercetin and a Major Metabolite in Rats
Compound AdministeredAnalyte MeasuredAUC (mg·h·L⁻¹)Tmax (h)Reference
Quercetin (100 mg/kg, oral)Quercetin1583.9 ± 583.3~0.75 and ~5 nih.gov
Quercetin (100 mg/kg, oral)Quercetin 3-O-β-glucuronide39529.2 ± 6108.2~0.75 and ~5 nih.gov
Quercetin 3-O-β-glucuronide (100 mg/kg, oral)Quercetin1394.6 ± 868.1~0.75 and ~5 nih.gov
Quercetin 3-O-β-glucuronide (100 mg/kg, oral)Quercetin 3-O-β-glucuronide24625.1 ± 1563.8~0.75 and ~5 nih.gov

Omics-Based Approaches in Elucidating Comprehensive Biological Mechanisms (e.g., Transcriptomics, Proteomics, Interactomics)

"Omics" technologies provide a holistic view of the molecular mechanisms affected by a compound.

Transcriptomics: This approach analyzes changes in gene expression. A transcriptome analysis in Euphorbia maculata identified numerous candidate genes involved in the quercetin biosynthesis pathway, such as chalcone (B49325) synthase and flavonol synthase. nih.gov In mechanistic studies, research on the analogue Quercetin-3-O-α-L-rhamnopyranoside found that it activates the Nrf2 antioxidant pathway. nih.gov This activation involves promoting the nuclear transfer of the transcription factor Nrf2, leading to the expression of antioxidant genes like heme oxygenase-1. nih.gov

Proteomics: This involves the large-scale study of proteins. A proteomic analysis of human chronic myeloid leukemia (K562) cells treated with quercetin identified specific modulations of proteins involved in translational machinery, RNA metabolism, and antioxidant defense systems. mdpi.com Such studies provide a detailed map of the cellular proteins that are up- or down-regulated following treatment, offering clues to the compound's mode of action. mdpi.com

Interactomics: This field studies the interactions between proteins and other molecules. While specific interactomics studies on this compound are limited, the data from proteomics and computational docking can be used to build interaction networks, predicting how the compound might influence protein-protein interaction networks and signaling cascades.

Computational and In Silico Modeling for Structure-Activity Relationship (SAR) and Ligand-Target Prediction

Computational methods are invaluable for predicting the biological activity of compounds and understanding their structure-activity relationships (SAR).

Structure-Activity Relationship (SAR): SAR studies for quercetin and its derivatives have identified key structural features for its biological activities. The 3-hydroxyl group plays an important role in its antioxidant activity. nih.gov Glycosylation at this position, as in this compound, generally reduces antioxidant activity compared to the aglycone but can influence other properties like solubility and interaction with specific targets. nih.govresearchgate.net

Ligand-Target Prediction (Molecular Docking): In silico molecular docking is used to predict the binding affinity and mode of interaction between a ligand (the compound) and a protein target. Numerous docking studies have been performed on quercetin and its derivatives against various targets. For example, studies have predicted strong binding affinities for quercetin with anti-inflammatory proteins like MAPK14 and anticancer targets. rjptonline.org A study exploring quercetin derivatives against SARS-CoV-2 targets found that certain glycosides showed high binding affinities to viral proteases, sometimes exceeding that of the reference drug remdesivir. nih.govnih.gov These computational predictions are crucial for prioritizing compounds and biological targets for further in vitro and in vivo testing. nih.gov

Table 3: In Silico Docking Studies of Quercetin and Derivatives Against Various Protein Targets
LigandProtein TargetPredicted Binding Affinity (kcal/mol)Research FocusReference
QuercetinMAPK14 (Anti-inflammatory)-9.7Anti-inflammatory activity rjptonline.org
QuercetinSGK-1 (Anticancer)-9.5Anticancer activity rjptonline.org
Quercetin 3-O-arabinoside 7-O-rhamnosideSARS-CoV-2 PLpro-8.2Antiviral activity nih.gov
Quercetin 3-[rhamnosyl-(1->2)-alpha-L-arabinopyranoside]SARS-CoV-2 Spike Protein RBD-8.5Antiviral activity nih.gov
Quercetin-3-neohesperidoside-7-rhamnosideSARS-CoV-2 3CLpro-8.8Antiviral activity nih.gov

Co-crystallization and Structural Biology Studies of this compound with Biological Targets

Structural biology techniques are fundamental to understanding molecular interactions at an atomic level.

Co-crystallization: This technique involves crystallizing a target compound with a second molecule (a co-former) to create a new crystalline solid with improved physicochemical properties. nih.gov Extensive research has been conducted on creating co-crystals of quercetin with generally recognized as safe (GRAS) co-formers like caffeine, isonicotinamide, and L-proline. nih.govnih.gov These co-crystals have demonstrated significantly improved aqueous solubility and oral bioavailability in preclinical models—in some cases, increasing solubility by up to 14-fold and bioavailability by nearly 10-fold. nih.govresearchgate.net While specific co-crystallization studies on this compound have not been reported, this strategy represents a highly promising avenue for formulation development. The multiple hydroxyl groups on the fucoside moiety provide ample opportunities for hydrogen bonding with suitable co-formers. researchgate.net

Structural Biology: Determining the three-dimensional structure of this compound bound to a biological target (e.g., an enzyme or receptor) via methods like X-ray crystallography would provide the ultimate proof of interaction. Such a structure would reveal the precise binding orientation and the specific atomic interactions (hydrogen bonds, hydrophobic interactions) responsible for its biological effect. This information is invaluable for rational drug design and for optimizing the compound's structure to enhance potency and selectivity. Currently, such structural data for the fucoside derivative is not available in public databases.

Future Research Directions and Unexplored Avenues for Quercetin 3 O Alpha L Fucopyranoside

Investigation of Synergistic and Antagonistic Interactions with Other Phytochemicals and Research Compounds

The biological effects of a single compound can be significantly altered when combined with other molecules. Future studies should systematically investigate the synergistic and antagonistic interactions between quercetin (B1663063) 3-O-alpha-L-fucopyranoside and other relevant compounds.

Interactions with Other Flavonoids and Phenolic Compounds: Research has shown that combinations of different flavonoids and phenolic acids can lead to synergistic antioxidant effects. rjpharmacognosy.irrjpharmacognosy.ir For instance, combinations of quercetin with gallic acid and caffeic acid have demonstrated enhanced antioxidant activity. rjpharmacognosy.ir It is plausible that quercetin 3-O-alpha-L-fucopyranoside could exhibit similar or even more potent synergistic effects when combined with other dietary phytochemicals. Conversely, antagonistic effects, where the combined effect is less than the sum of individual effects, have also been observed with certain mixtures and should be explored. rjpharmacognosy.ir

Interactions with Pharmaceutical Drugs: Flavonoids are known to interact with various drug-metabolizing enzymes and transporters, which can lead to significant drug-drug interactions. For example, quercetin has been shown to have a synergistic inhibitory effect with the antifungal drug fluconazole (B54011) against resistant strains of Candida tropicalis. nih.govnih.gov Investigating how this compound influences the activity of clinically relevant drugs is a critical area of future research to ensure its safe and effective use in any potential therapeutic context.

Exploration of Novel Target Pathways and Receptors for Specific Biological Activities

Identifying the molecular targets and signaling pathways modulated by this compound is fundamental to understanding its biological function. While the targets of quercetin are numerous, the fucosyl moiety could confer unique binding affinities and cellular effects.

Receptor Binding Studies: Quercetin and its metabolites have been shown to bind to various receptors, including the aryl hydrocarbon receptor (AhR) and the 67-kDa laminin (B1169045) receptor (67LR). mdpi.comnih.gov Molecular docking studies have also predicted the binding of quercetin glycosides to receptors like the α-amylase receptor. researchgate.net Future research should employ techniques such as molecular docking and surface plasmon resonance to investigate the binding affinity of this compound to these and other potential receptors.

Signaling Pathway Modulation: Quercetin is known to influence numerous signaling pathways, including those involving SAPK/ERK kinase 1 (SEK1), c-Jun N-terminal kinase 1/2 (JNK1/2), and MEK1–ERK1/2. mdpi.com It is crucial to investigate whether this compound modulates these or other pathways, which could be responsible for potential anti-inflammatory, antioxidant, or other biological activities. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis in Complex Biological Matrices

To understand the bioavailability, metabolism, and pharmacokinetics of this compound, sensitive and specific analytical methods are required for its detection in complex biological samples like plasma and tissues.

UPLC-MS/MS Method Development: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the quantification of flavonoid metabolites. nih.govnih.gov Methods have been successfully developed for other quercetin glycosides, demonstrating good linearity and sensitivity. nih.govnih.gov The development and validation of a robust UPLC-MS/MS method specifically for this compound would be a significant advancement, enabling precise pharmacokinetic studies. ucdavis.edu

High-Resolution Mass Spectrometry: Techniques like UHPLC-(ESI)QTOF MS/MS can provide high-resolution mass data, aiding in the identification of unknown metabolites of this compound in biological systems. ucdavis.edu

Expanding Biosynthetic Engineering Approaches for Sustainable and Scalable Production

Natural sources may not provide sufficient quantities of this compound for extensive research and potential commercial applications. Metabolic engineering of microorganisms offers a promising alternative for its sustainable and scalable production.

Microbial Cell Factories: Escherichia coli has been successfully engineered for the production of various fucosylated oligosaccharides, such as 2'-fucosyllactose (B36931) and 3-fucosyllactose, by introducing and optimizing the necessary biosynthetic pathways. nih.gov Similar strategies, involving the introduction of specific fucosyltransferases and genes for the GDP-L-fucose donor substrate, could be applied to produce this compound. nih.govnih.gov

Enzymatic Synthesis: In addition to whole-cell biocatalysis, the use of isolated enzymes, specifically fucosyltransferases, could be explored for the targeted fucosylation of quercetin. This approach can offer high specificity and yield.

Rational Design of Next-Generation Derivatives with Enhanced Bioactivity, Specificity, and Research Efficacy

The chemical structure of this compound can be modified to create novel derivatives with improved properties. A thorough understanding of its structure-activity relationship (SAR) is essential for this endeavor. nih.govnih.govrsc.org

Modification of the Fucose Moiety: Altering the substitutions on the fucose sugar could influence the compound's solubility, bioavailability, and interaction with biological targets.

Modification of the Quercetin Backbone: Introducing functional groups to the quercetin aglycone, such as methylation, has been shown to enhance the radical-scavenging activity of quercetin. rsc.org Similar modifications to the this compound structure could lead to derivatives with enhanced antioxidant or other biological activities. nih.gov

Synthesis of Novel Glycosides: The synthesis of novel quercetin derivatives containing different sugar moieties or linkages can lead to compounds with altered and potentially improved pharmacological profiles. researchgate.netresearchgate.netscilit.com

Applications in Agri-Food Science and Plant Physiology Research

The parent compound, quercetin, plays a significant role in plant physiology and has potential applications in food science. Investigating the specific roles of this compound in these areas could yield valuable insights.

Food Preservation: Quercetin has been shown to have antimicrobial properties and can be incorporated into active food packaging to reduce microbial spoilage. nih.govmdpi.com Future studies should evaluate the efficacy of this compound as a natural food preservative, potentially extending the shelf-life of perishable foods. mdpi.com

Plant Stress Response: Quercetin is involved in protecting plants against various abiotic and biotic stresses, including oxidative stress. nih.govresearchgate.netresearchgate.netnih.gov Research is needed to determine if this compound plays a similar protective role in plants, potentially through scavenging reactive oxygen species or modulating stress-responsive signaling pathways. mdpi.com

Q & A

Basic Research Questions

Q. How can quercetin 3-O-alpha-L-fucopyranoside be isolated from plant sources, and what chromatographic techniques are optimal for purification?

  • Methodological Answer : Isolation typically involves sequential column chromatography. For example, silica gel and ODS (octadecylsilyl) columns are used for preliminary separation due to their differential retention of polar vs. nonpolar glycosides . Ethyl acetate/methanol/water gradients are common solvent systems. Final purification may require preparative HPLC with C18 reverse-phase columns. Validate purity via NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic methods are essential for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • 1H- and 13C-NMR : To identify the glycosidic linkage (e.g., α-L-fucose anomeric proton at δ ~5.0 ppm) and quercetin aglycone signals (e.g., aromatic protons at δ 6–8 ppm) .
  • 2D NMR (HSQC, HMBC) : To confirm sugar attachment at the C3 position of quercetin and fucose substitution patterns .
  • UV-Vis spectroscopy : Characteristic λmax ~256 nm (Band II) and ~370 nm (Band I) for flavonol glycosides .

Q. How does the solubility of this compound influence experimental design in biological assays?

  • Methodological Answer : The compound’s solubility varies with solvent polarity. For in vitro studies, use DMSO (≤0.1% v/v) to dissolve the compound, followed by dilution in aqueous buffers (e.g., PBS). Validate solubility via dynamic light scattering (DLS) to ensure no precipitation occurs during assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound compared to other quercetin glycosides?

  • Methodological Answer : Discrepancies may arise from differences in glycosylation affecting bioavailability. To address this:

  • Standardize assays : Use identical cell lines (e.g., HeLa or RAW264.7 macrophages) and treatment durations.
  • Compare IC50 values : Test the compound alongside quercetin 3-O-β-D-glucopyranoside (isoquercitrin) under the same conditions to isolate structural effects .
  • Pharmacokinetic profiling : Measure cellular uptake via LC-MS/MS to correlate intracellular concentrations with activity .

Q. How can researchers design experiments to evaluate the role of this compound in modulating autophagy pathways?

  • Methodological Answer :

  • Cell models : Use GFP-LC3-transfected cells (e.g., HeLa) to visualize autophagosome formation via fluorescence microscopy .
  • Dose optimization : Conduct dose-response studies (e.g., 25–100 µM) to identify effective concentrations without cytotoxicity (validate via MTT assay) .
  • Western blotting : Monitor autophagy markers (e.g., LC3-II/LC3-I ratio, p62 degradation) and cross-validate with lysosomal inhibitors (e.g., chloroquine) .

Q. What analytical methods ensure batch-to-batch consistency of this compound in pharmacological studies?

  • Methodological Answer :

  • HPLC-DAD/MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Compare retention times and UV spectra with certified reference standards .
  • Quantitative NMR (qNMR) : Integrate anomeric proton signals against an internal standard (e.g., trimethylsilylpropanoic acid) for purity assessment .
  • Accelerated stability testing : Exclude degradation by storing samples at 4°C and analyzing via LC-MS after 1–3 months .

Methodological Considerations

Q. How can researchers differentiate this compound from its structural analogs in complex plant extracts?

  • Methodological Answer :

  • LC-MS/MS fragmentation : Monitor precursor ions at m/z [M-H]⁻ (e.g., ~756.19 for C36H36O18) and compare fragment patterns (e.g., loss of fucose vs. rhamnose) .
  • Enzymatic hydrolysis : Treat extracts with α-L-fucosidase and analyze hydrolysates via TLC or HPLC to confirm sugar release .

Q. What are best practices for formulating research questions on structure-activity relationships (SAR) for quercetin glycosides?

  • Methodological Answer : Apply the PICO framework :

  • Population : Specific cell or enzyme targets (e.g., COX-2 inhibition).
  • Intervention : Compare this compound with other glycosides (e.g., 3-O-β-D-glucoside).
  • Comparison : Use molecular docking to predict binding affinities.
  • Outcome : Quantify activity differences via IC50 or Ki values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.